1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indazole-3-carboxamide
Description
1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indazole-3-carboxamide is a complex organic compound often used in advanced chemical research and various applications in biology and medicine. The compound's unique structure involves an indazole ring bonded to a carboxamide group and a benzo-1,2,3-triazine moiety, making it a molecule of significant interest in the study of pharmaceuticals and biochemical processes.
Properties
IUPAC Name |
1-methyl-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]indazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2/c1-23-15-9-5-3-7-13(15)16(21-23)17(25)19-10-11-24-18(26)12-6-2-4-8-14(12)20-22-24/h2-9H,10-11H2,1H3,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUZBWHMDXGKBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)NCCN3C(=O)C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indazole-3-carboxamide typically involves multi-step organic synthesis.
Initial steps include the formation of the indazole ring, usually through a Fischer indole synthesis.
The final product is obtained by acylation of the indazole nitrogen with the carboxamide group using suitable coupling reagents like N,N’-diisopropylcarbodiimide (DIC) in the presence of an organic base.
Industrial Production Methods:
Industrially, this compound may be produced using a similar multi-step synthesis on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
This process typically involves batch or continuous flow reactors where temperature, pressure, and pH are meticulously regulated.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially at the benzo[d][1,2,3]triazin-3(4H)-yl ring, producing various oxidized derivatives.
Reduction: Reduction can lead to the formation of different reduced products, particularly targeting the carbonyl groups within the structure.
Substitution: The presence of nitrogen and oxygen atoms allows for nucleophilic substitution reactions, particularly at the indazole and triazinyl rings.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products:
The primary products of these reactions vary depending on the reactants and conditions but typically include various derivatives of the original structure with altered functional groups.
Scientific Research Applications
1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indazole-3-carboxamide has diverse applications in several scientific fields:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biochemical pathways, particularly those involving signaling and regulation.
Medicine: Explored for its possible pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst or reagent in chemical processes.
Mechanism of Action
The exact mechanism of action of 1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indazole-3-carboxamide varies depending on its specific application:
In biological systems, it may interact with specific enzymes or receptors, altering signal transduction pathways or modulating enzyme activity.
Its molecular targets might include protein kinases or other regulatory proteins that play crucial roles in cell cycle control and apoptosis.
Comparison with Similar Compounds
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indazole-3-carboxamide: Lacks the methyl group, possibly leading to different chemical and biological properties.
1-methyl-N-(2-(4-hydroxybenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indazole-3-carboxamide: Has a hydroxy group instead of an oxo group, altering its reactivity.
1-methyl-N-(2-(4-amino benzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indazole-3-carboxamide:
There you have it—a comprehensive overview of 1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indazole-3-carboxamide
Biological Activity
1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indazole-3-carboxamide (CAS Number: 2034505-46-7) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique molecular structure combines an indazole ring with a carboxamide group and a benzo[1,2,3]triazin moiety, suggesting diverse interactions with biological targets.
- Molecular Formula : C₁₈H₁₆N₆O₂
- Molecular Weight : 348.4 g/mol
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its anticancer properties, antibacterial effects, and potential as an enzyme inhibitor.
Anticancer Activity
Research indicates that derivatives of indazole and triazine exhibit significant anticancer properties. A study highlighted the synthesis of compounds similar to this compound and their evaluation against several cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 1-methyl-N-(...) | MCF-7 (Breast) | 24.74 | |
| 1-methyl-N-(...) | HCT-116 (Colon) | Not specified |
In this study, the compound showed comparable efficacy to standard chemotherapeutics like 5-Fluorouracil and Tamoxifen.
Antibacterial Activity
The compound's potential antibacterial activity has also been studied. Compounds with similar structures were tested against various bacterial strains, demonstrating notable inhibition.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 1-methyl-N-(...) | E. coli | 31.25 | |
| 1-methyl-N-(...) | S. aureus | 15.62 |
These findings suggest that the compound could serve as a lead for developing new antibacterial agents.
Enzyme Inhibition
The compound's inhibitory effects on specific enzymes have also been investigated. For instance, it has shown potential as an inhibitor of thymidylate synthase (TS), which is crucial in DNA synthesis and repair.
This activity positions the compound as a candidate for further development in cancer therapy.
Case Studies and Research Findings
Several research articles have documented the synthesis and testing of compounds related to this compound:
- Alam et al. (2022) synthesized a series of triazole derivatives and evaluated their anticancer activities against MCF-7 cells, revealing significant inhibition compared to standard treatments .
- Bajaj et al. (2022) reported on the cytotoxicity of indazole derivatives against breast cancer cell lines MCF-7 and MDA-MB-231, indicating promising results for compounds with similar structures .
- Fang et al. (2022) focused on new derivatives that showed effective inhibition of PD-L1/PD-1 interactions, highlighting the immunotherapeutic potential of compounds like 1-methyl-N-(...) in cancer treatment .
Q & A
What synthetic methodologies are recommended for preparing 1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indazole-3-carboxamide?
Level : Basic
Answer :
The synthesis typically involves multi-step reactions:
Isatin oxidation : Start with isatin (indoline-2,3-dione) oxidized using H₂O₂ and HCOOH to form isatoic anhydride .
Cyclization : React the anhydride with an amine (e.g., ethylenediamine derivatives) under acidic conditions to form the 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl core .
Coupling : Use a TCT:DMF adduct (2,4,6-trichloro-1,3,5-triazine/N,N-dimethylformamide) to conjugate the triazinone moiety with the indazole-carboxamide fragment .
Key Considerations :
- Optimize reaction time (6–12 hours) and temperature (room temperature to 60°C) to avoid side products.
- Monitor progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity via NMR (¹H, ¹³C) .
How can conflicting spectroscopic data (e.g., NMR shifts) during structural elucidation be resolved?
Level : Advanced
Answer :
Conflicts arise due to tautomerism, solvent effects, or overlapping signals. Use:
X-ray crystallography : Resolve ambiguities using SHELXL for refinement. For example, single-crystal analysis confirms the triazinone ring’s keto-enol tautomerism .
2D NMR : HSQC and HMBC experiments correlate protons and carbons to assign ambiguous signals (e.g., distinguishing indazole N-methyl from triazinone carbonyl environments) .
Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) .
What analytical techniques are critical for characterizing intermediates and final products?
Level : Basic
Answer :
How can structure-activity relationships (SAR) guide optimization of bioactivity?
Level : Advanced
Answer :
Key SAR insights for benzotriazinone-indazole hybrids:
Triazinone substitution : Electron-withdrawing groups (e.g., -CF₃) at position 4 enhance α-glucosidase inhibition (IC₅₀: 2.1 µM vs. 8.7 µM for unsubstituted analogs) .
Indazole methylation : The 1-methyl group improves metabolic stability (t₁/₂: 4.2 hrs vs. 1.5 hrs for unmethylated analogs) .
Linker flexibility : Ethyl spacers between triazinone and indazole improve binding pocket accommodation (ΔG: −9.3 kcal/mol vs. −7.8 kcal/mol for methyl linkers) .
Methodology :
- Use molecular docking (AutoDock Vina) with PDB: 2ZE0 for α-glucosidase .
- Validate with in vitro assays (e.g., pNPG hydrolysis inhibition) .
How can Design of Experiments (DoE) optimize reaction conditions for scale-up?
Level : Advanced
Answer :
Apply response surface methodology (RSM) to variables:
| Factor | Range | Optimal Value |
|---|---|---|
| Temperature | 25–60°C | 45°C |
| Solvent (DMF:H₂O) | 3:1–1:1 | 2:1 |
| Reaction time | 4–12 hrs | 8 hrs |
| Outcome : |
- Yield increases from 52% to 78% with reduced side products .
- Use flow chemistry for reproducibility (residence time: 10 mins, 0.5 mL/min flow rate) .
What computational tools are recommended for predicting physicochemical properties?
Level : Advanced
Answer :
How to address low yields in the final coupling step?
Level : Basic
Answer :
Activation : Use HATU/DIPEA for efficient amide bond formation (yield: 85% vs. 50% with EDC) .
Purification : Apply flash chromatography (silica gel, gradient elution: 30→70% EtOAc/hexane) .
Side reactions : Quench excess TCT with ice-cold water to prevent polysubstitution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
